Cas no 1249435-80-0 (1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene)

1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene
- Benzene, 1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methyl-
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene
- 1249435-80-0
- EN300-1135291
- AKOS011387164
- 1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene
- CS-0281196
-
- インチ: 1S/C14H21BrO/c1-11(2)8-9-16-14(10-15)13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3
- InChIKey: ZEOBJFRFNSKDQN-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCCC(C)C)CBr)=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 284.07758g/mol
- どういたいしつりょう: 284.07758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.179±0.06 g/cm3(Predicted)
- ふってん: 319.0±27.0 °C(Predicted)
1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135291-5.0g |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene |
1249435-80-0 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1135291-10.0g |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene |
1249435-80-0 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1135291-10g |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene |
1249435-80-0 | 95% | 10g |
$3007.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351866-500mg |
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene |
1249435-80-0 | 98% | 500mg |
¥15093.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351866-1g |
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene |
1249435-80-0 | 98% | 1g |
¥17006.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351866-100mg |
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene |
1249435-80-0 | 98% | 100mg |
¥16127.00 | 2024-08-09 | |
Enamine | EN300-1135291-0.05g |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene |
1249435-80-0 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1135291-0.1g |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene |
1249435-80-0 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1135291-1g |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene |
1249435-80-0 | 95% | 1g |
$699.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351866-2.5g |
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene |
1249435-80-0 | 98% | 2.5g |
¥30844.00 | 2024-08-09 |
1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzeneに関する追加情報
Professional Introduction to 1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene (CAS No. 1249435-80-0)
The compound 1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene, identified by the CAS number 1249435-80-0, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of aromatic hydrocarbons that have garnered considerable attention due to their diverse chemical properties and potential applications in medicinal chemistry.
In recent years, the study of substituted benzenes has seen remarkable advancements, particularly in understanding their role as intermediates in the synthesis of bioactive molecules. The presence of both bromine and methoxy groups on the benzene ring, along with the unique side chain consisting of a bromo-substituted ethyl group and a 3-methylbutoxy moiety, makes this compound a versatile building block for further chemical modifications.
The structural features of 1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene contribute to its reactivity and make it a valuable candidate for various synthetic pathways. The bromine atom, for instance, is highly reactive and can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the methoxy group can serve as a protective group or be selectively modified to introduce different functionalities.
The side chain, specifically the 3-methylbutoxy ethyl group, adds another layer of complexity and utility. This group can influence the solubility and metabolic stability of any derivative formed from this compound. Moreover, the 4-methyl substituent on the benzene ring enhances its electronic properties, making it suitable for applications in electron-deficient systems. These characteristics have made 1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the potential of this compound in the development of novel pharmaceuticals. Researchers have been exploring its use as a precursor in synthesizing kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The combination of bromine and methoxy groups allows for precise functionalization, enabling the creation of molecules with high selectivity and potency.
Another area where 1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene has shown promise is in the field of materials science. The aromatic ring and its substituents contribute to its ability to form stable polymers and coatings. These materials can exhibit unique properties such as enhanced thermal stability or improved biocompatibility, making them suitable for advanced technological applications.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common methodologies include bromination of pre-existing substrates followed by etherification reactions. The choice of reagents and catalysts plays a critical role in determining the efficiency of these transformations. Advanced techniques such as flow chemistry have also been explored to improve scalability and reproducibility.
In conclusion, 1-2-bromo-1-(3-methylbutoxy)ethyl-4-methylbenzene (CAS No. 1249435-80-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for researchers aiming to develop innovative solutions. As our understanding of organic chemistry continues to evolve, compounds like this are likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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